2,5-Dimethylanisole
Description
Contextualization of Anisole (B1667542) Derivatives in Chemical Research Paradigms
Anisole, systematically named methoxybenzene, is an organic compound that serves as a foundational structure for a vast class of derivatives. wikipedia.org Structurally, it is an ether featuring a methyl group bonded to a phenyl group via an oxygen atom. wikipedia.org Anisole and its derivatives are significant subjects of inquiry in chemical research due to their versatile applications and interesting reactivity. flavorfrenzy.comvinatiorganics.com They are widely used as precursors and intermediates in the synthesis of more complex molecules, including pharmaceuticals, fragrances, and dyes. wikipedia.orgflavorfrenzy.comvinatiorganics.com For example, anisole is a key starting material for producing synthetic anethole, a compound used in flavorings and perfumes. wikipedia.org
The reactivity of the anisole core is a central aspect of its importance in academic and industrial research. The methoxy (B1213986) group (-OCH₃) is an activating, ortho-para directing group for electrophilic aromatic substitution reactions. wikipedia.org This means it donates electron density to the aromatic ring, making it more nucleophilic and reactive than benzene (B151609). wikipedia.org This enhanced reactivity is leveraged in numerous organic transformations. wikipedia.orgvinatiorganics.com Furthermore, the study of weak intermolecular interactions, such as C-H···O and C-H···π bonds in liquid anisole derivatives, provides fundamental insights into molecular recognition and the structure of condensed matter. researchgate.net Research has also explored the synthesis of novel anisole derivatives with specific functional groups to create compounds with targeted properties for applications in materials science and medicinal chemistry. google.com
Significance of Dimethylanisole Isomers in Academic Inquiry and Structure-Property Relationships
Within the broader family of anisole derivatives, dimethylanisole isomers are of particular interest for investigating structure-property relationships. Isomers are molecules that have the same molecular formula but different arrangements of atoms. In the case of dimethylanisoles, the core anisole structure is substituted with two methyl groups at various positions on the benzene ring. The relative positions of the methoxy group and the two methyl groups significantly influence the molecule's steric and electronic properties, leading to distinct physical characteristics and chemical reactivity for each isomer.
The study of these isomers allows researchers to systematically probe how subtle changes in molecular architecture affect bulk properties and reactivity. For instance, the placement of methyl groups relative to the methoxy group can alter the electron-donating effect of the methoxy group, influence the regioselectivity of further chemical reactions, and impact the molecule's boiling point, density, and refractive index. Comparing isomers like 2,5-dimethylanisole, 2,6-dimethylanisole (B89883), and 3,5-dimethylanisole (B1630441) provides valuable data on how steric hindrance near the reactive methoxy group affects reaction pathways. The synthesis of 2,6-dimethylanisole, for example, can be achieved with high yield by the alkylation of the corresponding phenol (B47542) with dimethyl carbonate. chemicalbook.com This comparative approach is fundamental to developing predictive models in chemistry, enabling the design of molecules with tailored functionalities.
| Property | This compound | 2,4-Dimethylanisole (B1585114) | 2,6-Dimethylanisole | 3,5-Dimethylanisole |
|---|---|---|---|---|
| CAS Number | 1706-11-2 sigmaaldrich.com | 673-32-5 | 1004-66-6 chemicalbook.com | 1004-67-7 |
| Molecular Formula | C₉H₁₂O chemicalbook.comnist.gov | |||
| Molecular Weight (g/mol) | 136.19 chemicalbook.comnist.gov | |||
| Boiling Point (°C) | 190 sigmaaldrich.com | 191-193 nih.gov | 74-75 (at 20 mmHg) chemicalbook.com | 193-195 |
| Density (g/mL at 25°C) | 0.965 sigmaaldrich.com | 0.963-0.967 nih.gov | 0.961 | 0.962 |
| Refractive Index (n20/D) | 1.514 sigmaaldrich.com | 1.512-1.516 nih.gov | 1.512 | 1.511 |
Scope and Objectives of Focused Research on this compound
Focused research on this compound (also known as 2-methoxy-p-xylene) aims to elucidate its specific chemical and photophysical properties and to explore its potential in specialized applications. chemspider.comscbt.com A primary objective is to use this molecule as a model system to study fundamental chemical processes. For example, scientific investigations have utilized this compound as a photoexcited donor in studies of non-radiative energy transfer. sigmaaldrich.comsigmaaldrich.com In these experiments, it is studied in the presence of an acceptor molecule, such as 2-nitrofluorene (B1194847), in a rigid glassy matrix at low temperatures (77K) to understand the dynamics of electron and energy transfer between molecules after light absorption. sigmaaldrich.comsigmaaldrich.com
Another key research area involves its use in nuclear magnetic resonance (NMR) spectroscopy studies. Specifically, this compound has been employed to investigate the temperature dependence of the spin-rotational relaxation rate of carbon-13 nuclei in the methyl groups of related molecules like 2,5-dimethylaniline. sigmaaldrich.comsigmaaldrich.com Such studies provide deep insights into molecular motion and intermolecular interactions in the liquid state. The synthesis of this compound is typically achieved through methods like the Williamson ether synthesis, starting from 2,5-dimethylphenol. wikimedia.org Characterization of its properties, including its spectroscopic signatures (NMR, IR), is crucial for these research applications. nist.govchemicalbook.com The overarching goal of this focused research is to build a comprehensive understanding of how the specific substitution pattern of this compound dictates its behavior, contributing to the broader fields of physical organic chemistry, photochemistry, and materials science.
| Identifier/Property | Value | Reference |
|---|---|---|
| IUPAC Name | 2-Methoxy-1,4-dimethylbenzene | chemspider.com |
| CAS Registry Number | 1706-11-2 | nist.gov |
| Molecular Formula | C₉H₁₂O | nist.gov |
| Molecular Weight | 136.19 g/mol | sigmaaldrich.comnist.gov |
| Appearance | Clear, colorless liquid | cymitquimica.com |
| Boiling Point | 190 °C (lit.) | sigmaaldrich.com |
| Density | 0.965 g/mL at 25 °C (lit.) | sigmaaldrich.com |
| Refractive Index | n20/D 1.514 (lit.) | sigmaaldrich.com |
| InChIKey | SJZAUIVYZWPNAS-UHFFFAOYSA-N | nist.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-1,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-4-5-8(2)9(6-7)10-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZAUIVYZWPNAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168893 | |
| Record name | 2,5-Dimethylanisole | |
| Source | EPA DSSTox | |
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Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1706-11-2 | |
| Record name | 2-Methoxy-1,4-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1706-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,5-Dimethylanisole | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethylanisole | |
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| Record name | 2,5-dimethylanisole | |
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| Record name | 2,5-DIMETHYLANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Precursor Roles of 2,5 Dimethylanisole
Established Synthetic Pathways to 2,5-Dimethylanisole
The synthesis of this compound can be approached through several established chemical routes. The choice of pathway often depends on the availability of starting materials and the desired purity of the final product. The primary methods involve either the direct modification of an anisole (B1667542) derivative or the methylation of a pre-substituted phenol (B47542).
One potential route to this compound is through the Friedel-Crafts alkylation of anisole. pearson.com This class of electrophilic aromatic substitution reactions is fundamental for attaching alkyl groups to aromatic rings. researchgate.net In theory, reacting anisole with a methylating agent in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) could introduce the required methyl groups. pearson.com The methoxy (B1213986) group of anisole is an activating, ortho-, para-director, which would facilitate the reaction.
However, the practical application of Friedel-Crafts alkylation for the selective synthesis of this compound is challenging. The reaction is notoriously difficult to control, often leading to polyalkylation, where more than the desired number of alkyl groups are added to the ring. Furthermore, the reaction can produce a mixture of isomers (e.g., 2,4-dimethylanisole (B1585114) and 3,5-dimethylanisole) that are difficult to separate, thus reducing the efficiency and yield of the target compound. Milder catalysts can be employed, but direct, high-yield synthesis of a single, specific polysubstituted isomer like this compound via this method remains a significant synthetic hurdle. nih.gov
A more efficient and highly regioselective pathway to this compound involves the O-methylation of 2,5-dimethylphenol, commonly known as p-xylenol. This method leverages the readily available phenol precursor and converts it to the corresponding anisole in high yield. The Williamson ether synthesis is a classic and effective approach for this transformation. researchgate.net
The reaction mechanism involves the deprotonation of the acidic hydroxyl group of p-xylenol by a base (e.g., sodium hydroxide) to form a sodium phenoxide intermediate. This phenoxide ion is a potent nucleophile that readily attacks an electrophilic methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in a bimolecular nucleophilic substitution (Sₙ2) reaction. This process is highly efficient, forming the stable ether linkage of this compound. The use of dimethyl carbonate has also been reported as an effective methylating agent for phenols, offering high yields.
This compound as a Reagent and Building Block in Advanced Organic Synthesis
Beyond its synthesis, this compound serves as a crucial starting material for constructing more complex molecules, particularly heterocyclic and polycyclic frameworks.
While anisole itself is sometimes used as a higher-boiling-point solvent in organic synthesis, specific examples of this compound being used as a bulk reaction solvent are not widely documented in the chemical literature. Its physical properties, such as being a relatively non-polar liquid with a boiling point of 190 °C, suggest potential utility in specific applications requiring these characteristics. nist.govwikipedia.org However, it is more commonly employed as a reagent or a building block rather than a solvent.
The cleavage of the ether bond in this compound using strong acids like HBr or HI is a known reaction that regenerates the corresponding phenol, 2,5-dimethylphenol. However, the use of this compound as a direct reagent for the synthesis of other alkoxyphenols is not a widely reported transformation.
A significant application of this compound is its role as a key precursor in the synthesis of indanones, which are important structural motifs found in natural products and serve as versatile intermediates in organic synthesis. Specifically, this compound can be used to regioselectively synthesize substituted indanones through a one-pot reaction with α,β-unsaturated carboxylic acids.
In a notable example, the condensation of this compound with methacrylic acid using polyphosphoric acid (PPA) as a catalyst yields indanone structures. The mechanism proceeds through an initial Friedel-Crafts acylation, which is then followed by an intramolecular Nazarov cyclization to form the five-membered ring of the indanone framework.
Crucially, the concentration of the PPA catalyst can be tuned to control the regioselectivity of the final product. Research has shown that PPA with a lower P₂O₅ content promotes the formation of the indanone isomer where the electron-donating methoxy group is meta to the carbonyl group. Conversely, a higher P₂O₅ content favors the formation of the isomer with the methoxy group para to the carbonyl. This control over regioisomer formation highlights the sophisticated utility of this compound as a building block in targeted synthesis.
| Regioselective Synthesis of Indanones from this compound | |
| Reactants | This compound and Methacrylic Acid |
| Catalyst/Reagent | Polyphosphoric Acid (PPA) |
| Key Transformation | Friedel-Crafts Acylation followed by Nazarov Cyclization |
| Controlling Factor | P₂O₅ content in PPA determines the final regioisomer |
| Low P₂O₅ PPA | Favors indanone with methoxy group meta to carbonyl |
| High P₂O₅ PPA | Favors indanone with methoxy group para to carbonyl |
Strategic Intermediate in the Synthesis of Functionalized Anisole Derivatives
This compound serves as a crucial building block in organic synthesis, particularly for the creation of more complex, functionalized anisole derivatives. Its specific substitution pattern—with methyl groups at positions 2 and 5 and a methoxy group at position 1—directs further chemical modifications, allowing for the regioselective introduction of new functional groups. This makes it a valuable precursor for synthesizing targeted molecules, including nitroaromatics and amino acid derivatives, which are important in various fields of chemical research.
The electron-donating nature of the methoxy and methyl groups activates the aromatic ring, making it susceptible to electrophilic substitution reactions. The position of these substituents guides incoming electrophiles primarily to the ortho and para positions relative to the strongly activating methoxy group. Given that the ortho positions (2 and 6) are occupied or sterically hindered by methyl groups, electrophilic substitution, such as nitration, is highly favored at the C4 position. This predictable reactivity is fundamental to its role as a strategic intermediate.
A primary example of its utility is in the synthesis of 2,5-dimethyl-4-nitroanisole. This transformation is typically achieved through an electrophilic aromatic substitution reaction, specifically nitration. The process involves treating this compound with a nitrating agent, which introduces a nitro group (-NO₂) onto the aromatic ring.
The nitration of anisole derivatives is a well-established synthetic method. For related compounds like 2,6-dimethylanisole (B89883), nitration with nitronium tetrafluoroborate (B81430) (NO₂⁺BF₄⁻) in solvents such as nitromethane (B149229) or methylene (B1212753) chloride yields the corresponding 4-nitro derivative as the major product. lookchem.com A similar outcome is expected for this compound due to the directing effects of the substituents. Another common and traditional method involves the use of a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. frontiersin.org
The reaction proceeds as follows: the nitronium ion is attacked by the electron-rich π-system of the this compound ring. The activating methoxy and methyl groups stabilize the resulting carbocation intermediate (the sigma complex or Wheland intermediate), with the substitution occurring predominantly at the C4 position, which is para to the methoxy group and sterically accessible. Subsequent loss of a proton restores the aromaticity of the ring, yielding the final product, 2,5-dimethyl-4-nitroanisole.
| Nitrating Agent | Catalyst/Solvent | Role of Reagents | Typical Reaction Temperature |
|---|---|---|---|
| Concentrated Nitric Acid (HNO₃) | Concentrated Sulfuric Acid (H₂SO₄) | H₂SO₄ facilitates the formation of the nitronium ion (NO₂⁺) from HNO₃. | 0-10 °C |
| Nitronium tetrafluoroborate (NO₂⁺BF₄⁻) | Nitromethane or Methylene Chloride | Provides a direct source of the nitronium ion. | 5-10 °C |
| Aqueous Nitric Acid (HNO₃) | None (Co-acid free) | Acts as both reactant and solvent; often requires activation like heat or sonication for deactivated systems but can be effective for activated systems. frontiersin.org | Room Temperature to 85°C frontiersin.org |
The synthesis of 2,5-dimethyl-4-methoxyanilinoacetic acid from this compound is a multi-step process that highlights the compound's role as a versatile intermediate. This synthesis leverages the previously formed 2,5-dimethyl-4-nitroanisole.
Step 1: Reduction of the Nitro Group The first step in this sequence is the reduction of the nitro group of 2,5-dimethyl-4-nitroanisole to an amino group (-NH₂). This reaction transforms the nitro compound into 4-amino-2,5-dimethylanisole (also known as 4-methoxy-2,5-dimethylaniline). This is a standard transformation in organic chemistry and can be accomplished using various reducing agents. Common methods include catalytic hydrogenation (using hydrogen gas with a metal catalyst like palladium on carbon, H₂/Pd-C) or metal-acid systems such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).
Step 2: N-Alkylation of the Amine The resulting aniline (B41778) derivative, 4-amino-2,5-dimethylanisole, is then alkylated on the nitrogen atom to introduce the acetic acid moiety. This is typically achieved by reacting the amine with a haloacetic acid, such as chloroacetic acid (ClCH₂COOH) or bromoacetic acid, or their corresponding esters (e.g., ethyl chloroacetate) in the presence of a base. The base, such as sodium carbonate or sodium bicarbonate, neutralizes the hydrogen halide formed during the reaction and facilitates the nucleophilic substitution. If an ester is used, a final hydrolysis step is required to convert the ester group into the desired carboxylic acid. This sequence of reactions—nitration, reduction, and N-alkylation—demonstrates a comprehensive synthetic pathway starting from this compound.
| Step | Starting Material | Target Intermediate/Product | Key Reagents | Reaction Type |
|---|---|---|---|---|
| 0 | - | This compound | - | Initial Precursor |
| 1 | This compound | 2,5-Dimethyl-4-nitroanisole | HNO₃ / H₂SO₄ | Electrophilic Aromatic Nitration |
| 2 | 2,5-Dimethyl-4-nitroanisole | 4-Amino-2,5-dimethylanisole | Fe / HCl or H₂ / Pd-C | Nitro Group Reduction |
| 3 | 4-Amino-2,5-dimethylanisole | 2,5-Dimethyl-4-methoxyanilinoacetic acid | ClCH₂COOH / Na₂CO₃ | N-Alkylation |
Advanced Spectroscopic Characterization and Molecular Structure Elucidation of 2,5 Dimethylanisole
Microwave Spectroscopy for Conformational and Rotational Analysis
The precise structure and internal dynamics of 2,5-Dimethylanisole have been meticulously investigated using high-resolution microwave spectroscopy. This technique provides unparalleled detail about the molecule's rotational parameters, conformational preferences, and the energy barriers associated with the internal rotation of its methyl groups.
In this compound, the two methyl groups attached to the benzene (B151609) ring are in non-equivalent chemical environments—one at the ortho-position (C2) and the other at the meta-position (C5) relative to the methoxy (B1213986) group. Both of these methyl groups exhibit internal rotation, a type of large-amplitude motion that significantly influences the molecule's microwave spectrum. niscpr.res.inrsc.org
Recent studies employing pulsed molecular jet Fourier transform microwave spectroscopy have successfully characterized the torsional barriers for these rotations. The methyl group at the ortho-position experiences a significant steric hindrance, resulting in an intermediate torsional barrier. In contrast, the meta-positioned methyl group has a much lower barrier to rotation. niscpr.res.inrsc.org This disparity in barrier height presents a complex challenge for spectral analysis, as the coupling between these two internal rotations must be considered. rsc.org
The determined potential energy (V₃) barriers to internal rotation are:
Ortho-methyl group: 451.664(19) cm⁻¹ rsc.org
Meta-methyl group: 65.723611(84) cm⁻¹ rsc.org
The high barrier of the methoxy methyl group means it does not produce observable torsional splittings in the microwave spectrum. niscpr.res.innih.gov
Table 1: Experimental Torsional Barriers (V₃) for Methyl Groups in this compound
| Methyl Group Position | Torsional Barrier (cm⁻¹) |
|---|---|
| Ortho- (C2) | 451.664(19) |
| Meta- (C5) | 65.723611(84) |
Data sourced from a 2024 study using microwave spectroscopy. rsc.org
The internal rotations of the two non-equivalent methyl groups in this compound lead to a distinct and complex splitting pattern in the rotational spectrum. Each rotational transition is observed to split into a quintet. niscpr.res.inrsc.org This quintet structure arises from the coupling of the two internal rotations.
Through the detailed analysis of the microwave spectrum, highly precise rotational constants and other molecular parameters for this compound have been determined. rsc.org Quantum chemical calculations predicted the existence of only one stable conformer, where the methoxy group is oriented anti to the adjacent ortho-methyl group. niscpr.res.inrsc.org This prediction was confirmed by the experimental spectrum, in which only one set of rotational transitions corresponding to a single conformer was observed. niscpr.res.inrsc.org
The successful fitting of the complex spectrum allowed for the accurate determination of the rotational constants A, B, and C, as well as centrifugal distortion constants, providing a definitive description of the molecule's structure in the gas phase. rsc.org
Table 2: Determined Molecular Parameters for the Single Conformer of this compound
| Parameter | Value (MHz) |
|---|---|
| A (Rotational Constant) | 2883.99264(26) |
| B (Rotational Constant) | 1481.56543(15) |
| C (Rotational Constant) | 1025.21556(12) |
Data from the fit of 460 rotational transitions. rsc.org
The study of this compound is part of a broader systematic investigation into the isomers of dimethylanisole. iaamonline.orgmdpi.com Comparing the torsional barriers of this compound with its isomers reveals important trends related to steric and electronic effects.
The ortho-methyl barrier in this compound (451.7 cm⁻¹) is very similar to that in o-methylanisole (444.1 cm⁻¹) and 2,4-dimethylanisole (B1585114) (441.1 cm⁻¹), indicating that the primary interaction determining this barrier is the steric hindrance with the adjacent methoxy group. hmdb.ca
The meta-methyl barrier in this compound (65.7 cm⁻¹) is slightly higher than in isomers like 3,5-dimethylanisole (B1630441) (which has syn-m and anti-m barriers of 58.6 cm⁻¹ and 36.3 cm⁻¹, respectively). rsc.orghmdb.ca This difference may arise from subtle electronic effects transmitted through the benzene ring and coupling between the two rotors. hmdb.ca
In stark contrast, isomers like 2,6-dimethylanisole (B89883) exhibit unique behavior due to severe steric hindrance, which forces the methoxy group out of the plane of the ring and surprisingly lowers its rotational barrier, making it a three-top rotor problem. mdpi.com
These comparative studies underscore how the substitution pattern on the aromatic ring systematically influences the internal dynamics and molecular structure. nih.goviaamonline.org
Table 3: Comparison of Ortho- and Meta-Methyl Torsional Barriers (V₃) in Dimethylanisole Isomers (cm⁻¹)
| Compound | Ortho-Methyl Barrier | Meta-Methyl Barrier |
|---|---|---|
| This compound | 451.7 | 65.7 |
| 2,3-Dimethylanisole (B146749) | ~518.7 | - |
| 2,4-Dimethylanisole | 441.1 | - (para-methyl: 47.6) |
| 3,5-Dimethylanisole | - | syn: 58.6, anti: 36.3 |
Data compiled from various microwave spectroscopy studies. hmdb.ca
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Dynamics
While microwave spectroscopy provides exquisite detail in the gas phase, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of this compound and its derivatives in the liquid phase.
Proton Nuclear Magnetic Resonance (¹H NMR) is routinely used to confirm the identity and structure of reaction products derived from this compound. When this compound undergoes chemical transformation, such as nitration, halogenation, or formylation, ¹H NMR provides definitive evidence of the new functional group's introduction and its position on the aromatic ring.
For instance, in the characterization of a derivative, the key features of the ¹H NMR spectrum that are analyzed include:
Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons. The introduction of an electron-withdrawing group (like a nitro -NO₂ or aldehyde -CHO group) will typically cause a downfield shift (to a higher ppm value) for nearby aromatic protons.
Integration: The area under each signal is proportional to the number of protons it represents, confirming the correct proton count for the derivative.
Splitting Pattern (Multiplicity): Spin-spin coupling between adjacent protons splits signals into doublets, triplets, or more complex multiplets. This pattern is crucial for determining the substitution pattern on the aromatic ring. For example, the formylation of an aromatic compound via the Vilsmeier-Haack reaction introduces a characteristic singlet for the aldehyde proton (CHO) in the downfield region of the spectrum (typically around δ 9.8-10.3 ppm). mdpi.com
In a hypothetical nitration of this compound to form 4-nitro-2,5-dimethylanisole, one would expect to see the disappearance of the signal for the proton at the C4 position and changes in the chemical shifts and coupling constants of the remaining aromatic protons, providing unambiguous proof of the reaction's success. The analysis of such spectra is a standard and essential step in the synthesis and characterization of new chemical entities derived from this compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a pivotal technique for determining the carbon framework of an organic molecule. For this compound, the ¹³C NMR spectrum exhibits nine distinct signals, which corresponds to the nine chemically non-equivalent carbon atoms present in the structure. The chemical shifts (δ) are influenced by the electronic environment of each carbon atom, including the effects of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups on the aromatic ring.
The carbon atom attached to the methoxy group (C-1) is significantly deshielded and appears at a downfield chemical shift, a characteristic feature for oxygen-substituted aromatic carbons. The quaternary carbons (C-2 and C-5) to which the methyl groups are attached also show distinct shifts influenced by their substitution. The protonated aromatic carbons (C-3, C-4, and C-6) resonate in the typical aromatic region, with their precise shifts determined by the cumulative electronic effects of the substituents. The carbon atoms of the two methyl groups and the methoxy group appear in the upfield region of the spectrum, consistent with sp³-hybridized carbons. chemicalbook.com
The specific chemical shifts provide a unique fingerprint for the molecule, allowing for unambiguous structural confirmation.
Table 1: ¹³C NMR Chemical Shifts for this compound (Data sourced from spectral databases and may vary slightly based on solvent and experimental conditions)
| Carbon Atom | Chemical Shift (δ) in ppm |
| C-1 (-O) | 155.9 |
| C-2 (-CH₃) | 133.7 |
| C-3 | 120.9 |
| C-4 | 130.1 |
| C-5 (-CH₃) | 129.8 |
| C-6 | 111.8 |
| O-CH₃ | 55.2 |
| C-2 - C H₃ | 20.7 |
| C-5 - C H₃ | 15.8 |
Spin-Rotational Relaxation Rate Investigations of Methyl Carbon-13
Investigations into the spin-rotational relaxation rates of methyl carbon-13 nuclei provide profound insights into the intramolecular dynamics of a molecule on the picosecond to nanosecond timescale. While specific spin-rotational relaxation data for this compound is not extensively documented in foundational literature, the principles governing these measurements are well-established in the field of NMR spectroscopy. nih.govnih.gov
By measuring the T₁ relaxation times and separating the contributions from the DD and SR mechanisms, researchers can quantify the rotational correlation times and barriers to rotation for the methyl groups. In this compound, such studies would differentiate the dynamics of the three distinct methyl groups: the methoxy methyl, the methyl at the C-2 position, and the methyl at the C-5 position. These measurements can reveal subtle differences in the steric hindrance and electronic environment experienced by each group, offering a detailed picture of the molecule's flexibility. nih.gov
Table 2: Key Relaxation Mechanisms for ¹³C Nuclei in Methyl Groups
| Relaxation Mechanism | Description | Information Gained from Analysis |
| Dipole-Dipole (DD) | Relaxation caused by the fluctuating magnetic field from nearby nuclei (primarily attached protons). | Provides information on the C-H bond vector motion and local structural rigidity. |
| Spin-Rotation (SR) | Relaxation caused by the fluctuating magnetic field generated by the rapid rotation of the methyl group. | Directly probes the rate of molecular rotation and the rotational freedom of the methyl group. |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is an essential analytical technique used to identify the functional groups and ascertain the structural features of a molecule by analyzing its vibrational modes. The IR spectrum of this compound presents a series of absorption bands that correspond to specific stretching and bending vibrations of its constituent bonds. nist.gov
The spectrum is characterized by several key regions. In the higher wavenumber region, between 3100 and 2850 cm⁻¹, bands corresponding to C-H stretching vibrations are observed. This includes the aromatic C-H stretches and the aliphatic C-H stretches of the methyl and methoxy groups. A particularly strong and diagnostically important band appears in the 1260-1240 cm⁻¹ range, which is assigned to the asymmetric C-O-C stretching vibration of the aryl-alkyl ether linkage. The corresponding symmetric C-O-C stretch is typically found near 1040 cm⁻¹. researchgate.net
Vibrations associated with the aromatic ring, specifically the C=C stretching modes, give rise to bands in the 1600-1450 cm⁻¹ region. Furthermore, C-H out-of-plane bending vibrations appear at lower wavenumbers (below 900 cm⁻¹) and are often characteristic of the substitution pattern on the benzene ring. uibk.ac.at
Table 3: Principal Infrared Absorption Bands and Vibrational Mode Assignments for this compound (Data compiled from NIST gas-phase IR spectrum and typical frequency ranges for functional groups) nist.govresearchgate.net
| Wavenumber (cm⁻¹) Range | Vibrational Mode Assignment | Probable Intensity |
| 3100 - 3000 | Aromatic C-H Stretching | Medium |
| 2990 - 2850 | Aliphatic C-H Stretching (Methyl & Methoxy) | Strong |
| 1590 - 1470 | Aromatic C=C Ring Stretching | Medium-Strong |
| 1470 - 1440 | C-H Asymmetric Bending (Methyl) | Medium |
| 1280 - 1240 | Asymmetric C-O-C Stretching (Aryl Ether) | Strong |
| 1180 - 1160 | In-plane C-H Bending | Medium |
| 1050 - 1030 | Symmetric C-O-C Stretching (Aryl Ether) | Strong |
| 820 - 780 | Aromatic C-H Out-of-Plane Bending | Strong |
Computational Chemistry and Theoretical Investigations of 2,5 Dimethylanisole
Quantum Chemical Calculations Utilizing Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical calculations have been instrumental in elucidating the fundamental characteristics of 2,5-dimethylanisole. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization, and for exploring the molecule's conformational energy landscape. For this compound, both DFT and ab initio methods have been employed to identify its preferred conformation.
Recent studies using high-level ab initio calculations, specifically Møller–Plesset perturbation theory (MP2) with a 6-311++G(d,p) basis set, have predicted the existence of only one stable conformer for this compound. wikipedia.orgacs.org In this stable structure, the methoxy (B1213986) group (-OCH₃) is oriented in the plane of the benzene (B151609) ring, with the methyl group of the methoxy moiety positioned away from the adjacent ortho-methyl group (an anti-conformation). wikipedia.orgacs.org
The conformational landscape can be explored by calculating the change in energy as specific dihedral angles are systematically rotated. The potential energy curve for the rotation of the methoxy group around the C₁–O₁₀ bond was calculated by varying the γ = ∠(C₆,C₁,O₁₀,C₁₁) dihedral angle. wikipedia.org The calculations, performed at the MP2/6-311++G(d,p) level of theory, confirmed that the global minimum exists when this angle is 0°, corresponding to the planar, anti-conformation. wikipedia.org This theoretical prediction aligns with experimental observations from microwave spectroscopy, which also identified only a single conformer in the gas phase. wikipedia.orgacs.org
This compound possesses two methyl groups attached to the benzene ring and one in the methoxy group, all capable of internal rotation. Quantum chemical calculations can predict the energy barriers that hinder these rotations. These barriers are critical for understanding the molecule's internal dynamics and interpreting high-resolution spectra.
Theoretical potential energy curves have been generated for the internal rotation of both the ortho-methyl group (at the C₂ position) and the meta-methyl group (at the C₅ position). wikipedia.org These one-dimensional potential energy surfaces are created by rotating the respective methyl group while optimizing the rest of the molecular geometry at each step. Calculations were performed using both DFT (B3LYP-D3BJ/6-311++G(d,p)) and ab initio (MP2/6-311++G(d,p)) methods. wikipedia.orgucsb.edu
The calculations revealed a significant difference in the rotational barriers for the two methyl groups. The ortho-methyl group experiences a much higher barrier to rotation due to steric hindrance from the adjacent methoxy group. In contrast, the meta-methyl group has a considerably lower rotational barrier. wikipedia.orgacs.org The theoretically predicted values for these barriers are in good agreement with those determined experimentally. wikipedia.org
Table 1: Theoretically Predicted Internal Rotation Barriers (cm⁻¹) for Methyl Groups in this compound.
| Methyl Group Position | Method | Predicted Barrier (cm⁻¹) | Reference |
|---|---|---|---|
| ortho-Methyl | B3LYP-D3BJ/6-311++G(d,p) | 402.1 | wikipedia.orgucsb.edu |
| ortho-Methyl | MP2/6-311++G(d,p) | 443.8 | wikipedia.orgucsb.edu |
| meta-Methyl | B3LYP-D3BJ/6-311++G(d,p) | 58.3 (V₃) / 6.9 (V₆) | ucsb.edu |
| meta-Methyl | MP2/6-311++G(d,p) | 62.4 (V₃) / 33.6 (V₆) | ucsb.edu |
The electronic structure of a molecule is key to its chemical behavior. Frontier Molecular Orbital (FMO) theory is a powerful framework for understanding and predicting chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, making it the site of electrophilic attack. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller gap generally implies higher reactivity. semanticscholar.org
For this compound, the electronic structure is heavily influenced by the substituents on the benzene ring. The methoxy group (-OCH₃) and the two methyl groups (-CH₃) are all electron-donating groups. They increase the electron density of the aromatic ring, particularly at the ortho and para positions relative to themselves. This has a direct effect on the frontier orbitals. The increased electron density raises the energy of the HOMO, making the molecule a better electron donor (nucleophile) compared to unsubstituted benzene. The distribution of the HOMO will be concentrated on the aromatic ring, with the largest coefficients expected at the carbon atoms most activated by the electron-donating groups. Electrophilic attack on the aromatic ring is therefore predicted to occur at these electron-rich sites.
Theoretical Prediction of Spectroscopic Parameters and Comparison with Experimental Data
One of the most powerful applications of quantum chemical calculations is the prediction of spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical model and the experimental assignments. In the case of this compound, rotational constants calculated theoretically have been shown to be in excellent agreement with those derived from microwave spectroscopy experiments.
Geometry optimization at the MP2/6-311++G(d,p) and B3LYP-D3BJ/6-311++G(d,p) levels of theory yields a set of rotational constants (A, B, and C) that can be directly compared to the experimental values. This comparison serves as a rigorous test of the accuracy of the calculated molecular structure. The close match between the predicted and observed constants confirms the computed geometry, including the planarity of the heavy-atom skeleton and the specific orientation of the substituent groups. wikipedia.org
Table 2: Comparison of Theoretical and Experimental Rotational Constants (MHz) for this compound.
| Parameter | Experimental Value | MP2/6-311++G(d,p) | B3LYP-D3BJ/6-311++G(d,p) | Reference |
|---|---|---|---|---|
| A (MHz) | 2930.29173(29) | 2912.1 | 2889.7 | wikipedia.org |
| B (MHz) | 1445.45263(12) | 1441.7 | 1430.7 | wikipedia.org |
| C (MHz) | 1021.57913(12) | 1015.3 | 1009.6 | wikipedia.org |
Reactivity Prediction and Mechanistic Insights from Theoretical Models
Theoretical models, particularly those based on the analysis of the electronic structure, offer profound insights into the chemical reactivity of this compound. FMO theory provides a clear framework for predicting how the molecule will interact with other chemical species. wikipedia.org
The reactivity of an aromatic compound is largely governed by the electron density of the ring and the directing effects of its substituents. In this compound, the methoxy group is a strong activating, ortho-para directing group, while the methyl groups are weaker activating, ortho-para directors. The combined effect of these electron-donating groups makes the benzene ring highly nucleophilic and susceptible to electrophilic aromatic substitution reactions.
Based on FMO theory, the HOMO's spatial distribution indicates the most probable sites for an electrophile to attack. ucsb.edu For this compound, the positions on the ring that are ortho and para to the powerful methoxy group are the most activated. The available positions for substitution are C₃, C₄, and C₆.
Position 4: This position is para to the methoxy group and ortho to the C₅-methyl group, making it highly activated.
Position 6: This position is ortho to the methoxy group and meta to the C₅-methyl group, also highly activated.
Position 3: This position is meta to the methoxy group but ortho to the C₂-methyl group.
Theoretical calculations of the electron density and the localization of the HOMO would predict that electrophilic attack is most likely to occur at positions 4 and 6, which are electronically enriched by the strong resonance effect of the methoxy group. Steric hindrance from the existing methyl groups would also play a role in the final product distribution, a factor that can be quantified through computational modeling of the transition states for attack at each position.
Chemical Reactivity and Mechanistic Studies of 2,5 Dimethylanisole
Regioselective Reactions and Catalytic Control Parameters
The substitution pattern on the 2,5-dimethylanisole ring makes it an interesting substrate for studying regioselectivity in electrophilic aromatic substitution. The positions open for substitution are C3, C4, and C6. The directing effects of the existing substituents are key to predicting the reaction outcomes.
Methoxy (B1213986) group (-OCH₃ at C1): A powerful activating, ortho, para-directing group. It strongly favors substitution at the C6 (ortho) and C4 (para) positions.
Methyl group (-CH₃ at C2): A weakly activating, ortho, para-directing group. It directs incoming electrophiles to the C3 and C6 positions.
Methyl group (-CH₃ at C5): A weakly activating, ortho, para-directing group. It directs incoming electrophiles to the C4 and C6 positions.
Combining these effects, the C6 position is strongly favored due to the additive ortho-directing effect of the methoxy group and the ortho/para effects of both methyl groups. The C4 position is also strongly activated by the para-directing methoxy group and the ortho-directing C5-methyl group. The C3 position is only activated by the ortho-directing C2-methyl group, making it the least favored site for electrophilic attack. Steric hindrance can also play a role, potentially disfavoring the more crowded C6 position in favor of C4, depending on the size of the electrophile.
Influence of Catalyst Concentration on Reaction Selectivity (e.g., P₂O₅ Content in Polyphosphoric Acid for Indanone Synthesis)
The synthesis of indanones from aromatic compounds often involves a two-step process: a Friedel-Crafts acylation followed by an intramolecular cyclization. In the case of this compound, reaction with an acylating agent like crotonyl chloride would first lead to acylation on the aromatic ring, followed by cyclization to form a dimethyl-methoxy-indanone. The choice of catalyst is crucial for both steps.
Polyphosphoric acid (PPA) is a widely used reagent for such reactions as it can act as both a Friedel-Crafts catalyst and a dehydrating agent for the cyclization step. sciencemadness.org The reactivity and efficacy of PPA are directly related to its composition, which is typically described as a weight percentage of phosphorus pentoxide (P₂O₅) in water. sciencemadness.org
Commercially available PPA with a P₂O₅ content of 82-85% is a complex mixture of orthophosphoric, pyrophosphoric, and higher linear polyphosphoric acids. sciencemadness.org Increasing the P₂O₅ content beyond this range leads to more extensive polymerization and a stronger, more viscous acid. This change in composition can significantly influence reaction selectivity:
Higher P₂O₅ Content (>84%): Results in a more potent acidic catalyst. This can accelerate the rate of both the initial acylation and the subsequent cyclization. However, the increased acidity and dehydrating power might also promote undesired side reactions, such as polymerization or charring of the electron-rich anisole (B1667542) substrate.
Lower P₂O₅ Content (<82%): Provides a milder reaction medium. This may offer better control and higher selectivity for a specific isomer but could lead to slower reaction rates or incomplete cyclization, requiring higher temperatures or longer reaction times.
Table 1: Predicted Regioselectivity of Electrophilic Attack on this compound This table is based on established principles of substituent effects in electrophilic aromatic substitution.
| Position of Attack | Activating Groups' Influence | Steric Hindrance | Predicted Outcome |
|---|---|---|---|
| C3 | Ortho to C2-Methyl | Moderate | Minor Product |
| C4 | Para to C1-Methoxy, Ortho to C5-Methyl | Low | Major Product |
| C6 | Ortho to C1-Methoxy, Ortho to C2-Methyl, Para to C5-Methyl | High | Major Product (potentially less favored than C4 due to sterics) |
Elucidation of Proposed Reaction Mechanisms Governing Regioselectivity
The formation of a 4,7-dimethyl-6-methoxy-1-indanone (B8430160) from this compound and crotonic acid (or its acid chloride) in PPA would proceed via a well-established electrophilic aromatic substitution mechanism followed by an intramolecular cyclization.
Step 1: Formation of the Acylium Ion Electrophile The PPA protonates the crotonic acid, which then loses water to form a resonance-stabilized acylium ion. This is the active electrophile.
Step 2: Electrophilic Aromatic Substitution (Acylation) The electron-rich π system of the this compound attacks the acylium ion. As discussed previously, the attack is directed primarily to the C4 or C6 positions due to the activating effects of the methoxy and methyl substituents. Attack at C4, being sterically less hindered, is often preferred, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
Step 3: Re-aromatization A base (e.g., the dihydrogen phosphate (B84403) anion) removes a proton from the C4 position, restoring the aromaticity of the ring and yielding the acylated intermediate product, (E)-3-(2-methoxy-4,7-dimethylphenyl)but-2-enoic acid (after workup if starting from the acid).
Step 4: Intramolecular Cyclization (Nazarov Cyclization) The PPA catalyst protonates the carbonyl oxygen of the newly introduced acyl chain, activating it. The double bond of the butenoyl group then acts as an internal nucleophile, attacking the activated aromatic ring position ortho to the acyl group (the C3 position) in an intramolecular Friedel-Crafts-type reaction. This forms a five-membered ring and a new carbocation intermediate.
Step 5: Final Rearomatization and Tautomerization A final deprotonation-tautomerization sequence yields the stable indanone product.
Aromatic Substitution Reactions of the Anisole Ring
Methylene (B1212753) Substitution Mechanisms on the Aromatic Nucleus
While direct "methylene substitution" is uncommon, the introduction of a one-carbon unit onto the aromatic ring can be achieved through reactions like formylation. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic compounds, such as this compound. organic-chemistry.org
The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org
Mechanism:
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, which is the active formylating agent. youtube.com
Electrophilic Attack: The highly activated this compound ring attacks the electrophilic carbon of the chloroiminium ion. The attack occurs preferentially at the C4 or C6 position, which are the most electron-rich sites.
Intermediate Formation: This attack forms a resonance-stabilized sigma complex.
Aromatization and Hydrolysis: The sigma complex loses a proton to restore aromaticity, yielding an iminium ion intermediate attached to the anisole ring. During aqueous workup, this iminium ion is readily hydrolyzed to yield the final product, 4-methoxy-2,5-dimethylbenzaldehyde.
Investigations into Electron Transfer Processes and Non-Radiative Transitions
This compound has been studied as an electron donor in photoinduced processes. When a solution containing this compound and a suitable electron acceptor is exposed to light, an excited-state complex, or exciplex, can form.
Research has shown that this compound acts as a photoexcited donor in the presence of an acceptor like 2-nitrofluorene (B1194847). sigmaaldrich.com This process, typically studied in a rigid ethanol (B145695) glass matrix at low temperatures (77K), involves the following steps:
Photoexcitation: The this compound molecule absorbs a photon, promoting it to an excited singlet state (D*).
Exciplex Formation: The excited donor molecule interacts with a ground-state acceptor molecule (A) to form an excited-state charge-transfer complex or exciplex, (D⁺A⁻)*.
Decay Pathways: This exciplex can decay through several pathways. One is radiative decay, where it emits light (fluorescence) at a characteristic wavelength. However, a significant pathway is non-radiative decay, where the excitation energy is dissipated as heat rather than light. nih.gov
The non-radiative transition is a key process in these systems. It represents an energy loss channel that competes with the desired light-emitting process. nih.gov The rate of non-radiative decay is influenced by factors such as the rigidity of the molecular environment and the specific electronic interactions between the donor and acceptor molecules. nih.gov In the case of the this compound:2-nitrofluorene system, the study of these non-radiative transitions provides insight into the fundamental mechanisms of electron transfer and energy dissipation in photoexcited donor-acceptor pairs. sigmaaldrich.com
Reactivity with Specific Reagents and the Role of Metal Ions (e.g., hydrogen chloride, acetonitrile)
Hydrogen Chloride (HCl): The ether linkage in anisoles is generally stable to cleavage by hydrogen chloride under standard conditions. Stronger acids, such as hydroiodic acid (HI), are typically required to cleave the aryl-O bond. wikipedia.org Therefore, this compound is not expected to react with HCl in a way that breaks the ether bond. The primary interaction would be protonation of the methoxy oxygen, but this does not typically lead to further reaction.
Acetonitrile (B52724) (CH₃CN): Acetonitrile is not electrophilic enough to react directly with an aromatic ring. However, it can be activated by a strong Lewis acid catalyst. researchgate.net For instance, in the presence of a Lewis acid like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), a nitrile can be activated to serve as a nitrogen source in reactions with amines to form amidines. researchgate.net
While not specifically documented for this compound, a plausible, albeit theoretical, reaction could involve the Lewis acid-catalyzed activation of acetonitrile to form a highly electrophilic nitrilium ion intermediate (CH₃-C≡N⁺-Lewis Acid). A very electron-rich arene like this compound could potentially attack this species in a Friedel-Crafts-type reaction. This would lead to the formation of an N-aryl nitrilium salt, which upon hydrolysis would yield an acetophenone (B1666503) derivative (e.g., 4'-methoxy-2',5'-dimethylacetophenone). The role of the metal ion (from the Lewis acid) is crucial here, as it acts as the catalyst by withdrawing electron density from the nitrile and making it a potent electrophile.
C-H Bond Activation Studies in Related Anisole Systems and their Implications for this compound
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, offering a more efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. princeton.edusigmaaldrich.comnih.gov Anisole and its derivatives, characterized by the electron-donating methoxy group, have been pivotal substrates in the development of transition-metal-catalyzed C-H activation methodologies. nih.govrsc.orgrsc.org While specific C-H activation studies on this compound are not extensively documented, a wealth of research on related anisole systems provides significant insights into its potential reactivity and the mechanistic pathways that would likely govern its transformations. The electronic and steric properties of this compound—an electron-rich aromatic ring with methyl groups at positions 2 and 5—allow for predictions regarding its behavior in C-H activation reactions catalyzed by various transition metals, primarily palladium, rhodium, and iridium.
The presence of the activating methoxy group and two methyl groups on the aromatic ring of this compound suggests a high propensity for C-H activation. The primary challenge and area of interest lie in predicting the regioselectivity of such reactions. The positions available for C-H functionalization are C3, C4, and C6. The interplay between the directing effects of the substituents and the nature of the catalyst would be the determining factor for which C-H bond is preferentially activated.
Palladium-Catalyzed C-H Functionalization
Palladium catalysis has been a cornerstone in the field of C-H activation. rsc.orgrsc.org In the context of anisole, palladium-catalyzed reactions, often directed by an auxiliary group, have been investigated for their ability to achieve selective functionalization. For instance, palladium-catalyzed meta-selective arylation of electron-rich arenes has been reported, a transformation that complements traditional Friedel-Crafts reactivity. rsc.org Mechanistic studies, including density functional theory (DFT) calculations, have been employed to understand the factors governing this selectivity. rsc.org
In a palladium-norbornene co-catalyzed system, the C-H activation step is often rate-determining. rsc.org For anisole, computational studies have suggested that the initial C-H activation can occur at the ortho- and para-positions. rsc.org The use of electron-deficient auxiliary ligands on the palladium center has been shown to influence the reactivity and has been a subject of mechanistic investigation. rsc.orgrsc.org In the case of this compound, the C2 and C5 positions are blocked by methyl groups. Therefore, palladium-catalyzed C-H activation would be anticipated to occur at the C3, C4, or C6 positions. The electronic influence of the methoxy group would typically favor functionalization at the ortho (C6) and para (C4) positions. However, the steric hindrance from the adjacent methyl group at C2 might disfavor activation at C3, and the methyl at C5 could similarly influence the C4 and C6 positions. The precise outcome would likely depend on the specific ligand and directing group employed in the catalytic system.
Rhodium-Catalyzed C-H Activation
Rhodium catalysts have also proven effective for the C-H functionalization of anisoles, particularly in oxidative alkenylation reactions. nih.govnih.govacs.org These reactions convert anisoles and olefins into valuable alkenyl anisole products. nih.govnih.govacs.org A key finding in rhodium-catalyzed systems is that the regioselectivity of the C-H activation can be tuned by reaction parameters such as ligand concentration and olefin pressure. nih.govnih.gov
For the alkenylation of anisole, the ortho/meta/para (o/m/p) ratio of the product can be significantly altered. For example, with ethylene (B1197577) as the olefin, the o/m/p ratio can be shifted from approximately 1:3:1, favoring the meta product, to 1:5:10, favoring the para product, by adjusting the concentrations of pivalic acid and ethylene. nih.govnih.govacs.org Mechanistic studies suggest that the regioselectivity is likely governed by Curtin-Hammett conditions, where the relative rates of competing C-H activation pathways determine the product distribution. nih.gov
For this compound, the C-H bonds at positions C3, C4, and C6 would be the potential sites for rhodium-catalyzed functionalization. The electronic push from the methoxy group would favor the C4 and C6 positions. The steric bulk of the catalyst and the specific reaction conditions would play a crucial role in determining the selectivity between these sites. It is conceivable that, similar to anisole, the regioselectivity could be tuned to favor one isomer over the others.
| Catalyst System | Substrate | Olefin | Key Findings on Regioselectivity | Implications for this compound | Reference |
| [(η²-C₂H₄)₂Rh(μ-OAc)]₂ / Cu(OPiv)₂ | Anisole | Ethylene | o/m/p ratio can be varied from ~1:3:1 to ~1:5:10 by adjusting reaction conditions. | C-H activation at C3, C4, and C6 is possible, with potential for tunable selectivity between these positions. | nih.govnih.govacs.org |
| [(η²-C₂H₄)₂Rh(μ-OAc)]₂ / Cu(OPiv)₂ | Anisole | Propylene | o/m/p ratio can be varied from ~1:8:20 to ~1:8.5:5. | The choice of olefin could influence the regioselectivity of this compound functionalization. | nih.govnih.gov |
Iridium-Catalyzed C-H Borylation
Iridium-catalyzed C-H borylation is a particularly versatile method for introducing a synthetically useful boronate ester group onto an aromatic ring. mdpi.comacs.orgnih.govnih.gov The regioselectivity of this reaction is often governed by steric factors, with borylation typically occurring at the least hindered C-H bond. mdpi.com For anisole, standard iridium-catalyzed borylation often yields a mixture of meta- and para-borylated products, with the meta-isomer being the major product. mdpi.com
However, recent advancements have shown that the regioselectivity can be shifted towards the para-isomer by employing bulky ligands and Lewis acids. mdpi.com The proposed mechanism involves the coordination of the Lewis acid to the methoxy group, which alters the electronic properties of the aromatic ring and, in conjunction with the bulky ligand on the iridium catalyst, directs the borylation to the para-position. mdpi.com
In the case of this compound, the C-H bonds at C3, C4, and C6 are available for borylation. Based on the principles of steric hindrance that typically dominate iridium-catalyzed C-H borylation, one might predict that the C4 position would be the most accessible, being the least sterically encumbered by the adjacent methyl groups. The C6 position is ortho to the methoxy group and meta to the C5-methyl group, while the C3 position is ortho to the C2-methyl group and meta to the methoxy group. The use of directing strategies, such as those involving Lewis acids, could further enhance selectivity for the C4 position.
| Catalyst System | Substrate | Key Findings on Regioselectivity | Implications for this compound | Reference |
| [Ir(OMe)(cod)]₂ / dtbpy | Anisole | Gives a mixture of meta- and para-borylated products (meta being major). | Suggests that a mixture of isomers could be expected for this compound under standard conditions. | mdpi.com |
| [Ir(OMe)(cod)]₂ / dtbpy + Lewis Acid | Anisole | Improved para-selectivity for C-H borylation. | The use of a Lewis acid could potentially direct borylation to the C4 position of this compound. | mdpi.com |
Research on Biological and Applied Aspects of 2,5 Dimethylanisole Derivatives
Evaluation of Antimicrobial Properties of Synthesized Derivatives
The 2,5-dimethylphenyl scaffold is a structural component found in numerous antimicrobial compounds, including phenylpropanoids, which have demonstrated activity against a wide array of microorganisms such as bacteria, fungi, and viruses. nih.gov This has spurred research into the development of novel antimicrobial agents, particularly in addressing the challenge of antibiotic-resistant infections. nih.gov Examples of drugs developed from the 2,5-dimethylphenyl scaffold include certain antifungal echinocandins and antibacterial agents like linezolid (B1675486). nih.gov Consequently, new compounds incorporating 2,5-dimethylphenyl substituents are being investigated for their potential antimicrobial activity against both Gram-positive and Gram-negative pathogens. nih.gov
Assessment of Antibacterial Efficacy (e.g., against Staphylococcus aureus, Enterobacter aerogenes, Erwinia carotorora)
Derivatives of 2,5-dimethylanisole have been a focus of research for their potential antibacterial properties, particularly against challenging pathogens like Staphylococcus aureus. The rise of antibiotic resistance in bacteria such as S. aureus has underscored the urgent need for new chemical entities and the identification of novel targets for antibacterial drug development. nih.gov
One area of investigation involves the synthesis of novel thiazole (B1198619) derivatives that incorporate the N-2,5-dimethylphenyl moiety. nih.gov In a study exploring a series of these compounds, several derivatives demonstrated notable activity against S. aureus, including strains resistant to methicillin (B1676495) and tedizolid/linezolid. nih.govmdpi.com Specifically, 4-substituted thiazoles and a naphthoquinone-fused thiazole derivative showed promising results. nih.gov Some of these compounds exhibited minimum inhibitory concentration (MIC) values that were competitive with or superior to existing antibiotics. For instance, certain novel compounds designed to inhibit lipoteichoic acid (LTA) biosynthesis in S. aureus have displayed impressive antibacterial activities, with MIC values as low as 0.25 μg/mL against methicillin-resistant S. aureus (MRSA). nih.gov Under similar in vitro conditions, these compounds were found to be four-fold more potent than vancomycin (B549263) and eight-fold more potent than linezolid against MRSA. nih.gov
While extensive research has been conducted on S. aureus, there is a noticeable lack of specific studies evaluating the efficacy of this compound derivatives against Gram-negative bacteria such as Enterobacter aerogenes and the plant pathogen Erwinia carotovora. However, some research on other classes of compounds, such as oligosaccharides from Streptomyces californics, has shown antibacterial activity against Erwinia carotovora subsp. carotovora. frontiersin.org
Table 1: Antibacterial Activity of Selected 2,5-Dimethylphenyl Derivatives against Staphylococcus aureus
This table is interactive. Click on the headers to sort the data.
| Compound | Test Strain | MIC (µg/mL) | Reference |
| Thiazole Derivative 3h | S. aureus (Tedizolid/Linezolid-Resistant) | 4 | nih.govmdpi.com |
| Thiazole Derivative 3j | S. aureus (Tedizolid/Linezolid-Resistant) | 8 | nih.govmdpi.com |
| Naphthoquinone-fused Thiazole 7 | S. aureus (Tedizolid/Linezolid-Resistant) | 2 | nih.govmdpi.com |
| LTA Biosynthesis Inhibitor | S. aureus (MRSA) | 0.25 | nih.gov |
Investigation of Antifungal Efficacy (e.g., against Sclerotium rolfsin, Pthopthim palmivora, Cercospora oryzoned)
In addition to antibacterial properties, derivatives of this compound have been investigated for their antifungal potential. The emergence of pathogenic fungi that are resistant to existing therapies has created an urgent need for the discovery of new antifungal agents. mdpi.com
Research into N-2,5-dimethylphenylthioureido acid derivatives has revealed broad-spectrum antifungal activity against drug-resistant Candida strains. nih.govresearchgate.netnih.gov For example, certain hydrazone and ester derivatives have shown significant efficacy. One ester derivative, in particular, demonstrated good activity against Candida auris, a multidrug-resistant fungal pathogen, with greater potency than the commonly used antifungal drug fluconazole. nih.govresearchgate.netnih.gov These findings suggest that N-2,5-dimethylphenylthioureido acid derivatives are a promising scaffold for the development of new antifungal agents targeting clinically important fungi. nih.gov
While there is data on the activity of these derivatives against Candida species, specific research on their efficacy against plant pathogenic fungi such as Sclerotium rolfsii, Phytophthora palmivora, and Cercospora oryzae is limited. However, other classes of fungicides, such as the DMI fungicide mefentrifluconazole, have shown excellent inhibitory activity against the mycelial growth of S. rolfsii. scbt.com
Table 2: Antifungal Activity of Selected N-2,5-Dimethylphenylthioureido Acid Derivatives against Candida Species
This table is interactive. Click on the headers to sort the data.
| Compound | Test Strain | MIC (µg/mL) | Reference |
| Hydrazone 9f | Candida albicans | 4 | nih.govresearchgate.netnih.gov |
| Hydrazone 9f | Candida glabrata | 4 | nih.govresearchgate.netnih.gov |
| Hydrazone 9f | Candida krusei | 4 | nih.govresearchgate.netnih.gov |
| Hydrazone 14f | Candida albicans | 8 | nih.govresearchgate.netnih.gov |
| Hydrazone 14f | Candida glabrata | 8 | nih.govresearchgate.netnih.gov |
| Hydrazone 14f | Candida krusei | 8 | nih.govresearchgate.netnih.gov |
| Ester 8f | Candida auris | 4 | nih.govresearchgate.netnih.gov |
Exploration of Luminescence Properties and Photochemistry Research
The parent compound, this compound, is known to act as a photoexcited donor. nih.govsigmaaldrich.commdpi.commdpi.com In the presence of an acceptor molecule like 2-nitrofluorene (B1194847) in an ethanol (B145695) rigid glassy matrix at 77K, it undergoes various non-radiative transitions. nih.govmdpi.com This characteristic points to its potential utility in photochemical studies. Some sources also indicate that this compound exhibits high values in luminescence properties, although specific quantitative data on its derivatives are not widely available. nih.gov
The photochemistry of anisole (B1667542) and its substituted derivatives has been a subject of interest. For instance, the photochemical 1,3-addition of anisole to olefins has been explored for its synthetic applications. sigmaaldrich.com Furthermore, studies on the photochemistry of arenes have shown that electron-donating groups, such as the methoxy (B1213986) group in anisole, can direct photoelectrophilic substitution to the meta position of the aromatic ring. tandfonline.com This is a distinct behavior compared to ground-state reactions and is dependent on the charge density at the point of attack in the excited state. tandfonline.com The direct photochemical conversion of certain chalcones to substituted benzo[b]fluorenes highlights the potential of photochemical methods in synthesizing complex aromatic structures. cymitquimica.com
Potential Applications in Fragrance Chemistry, including as Degradation Products
Anisole and its derivatives are often found in natural and artificial fragrances, with anisole itself having a scent reminiscent of anise seed. While direct information on the use of this compound in the fragrance industry is not prevalent, the isomeric compound 2,4-dimethylanisole (B1585114) is recognized as a flavoring agent with a spicy, herbaceous aroma. nih.gov This suggests that the substitution pattern of the methyl groups on the anisole ring significantly influences the olfactory properties of the compound. Given the structural similarities, it is plausible that this compound and its derivatives could also possess unique aromatic qualities that may be of interest to the fragrance and flavor industry. Further sensory analysis would be required to determine their specific scent profiles and potential applications.
Bioactive Derivative Synthesis and Structure-Activity Relationship Studies
The synthesis of bioactive derivatives of this compound is an active area of research, with a focus on understanding the relationship between a compound's structure and its biological activity. The 2,5-dimethylphenyl scaffold is a key feature in many of these synthetic endeavors. nih.gov
Studies on N-2,5-dimethylphenylthioureido acid derivatives have provided valuable insights into their structure-activity relationships (SAR). nih.gov For instance, the synthesis of a series of aminothiazole derivatives bearing the N-2,5-dimethylphenyl group has allowed for the characterization of their antimicrobial activity against pathogens with defined resistance mechanisms. nih.gov A SAR investigation of these aminothiazole derivatives revealed that modifications to the carboxylic acid moiety significantly influence their antimicrobial activity. nih.gov
Similarly, research on 2,5-dimethoxyphenylpiperidines as selective serotonin (B10506) 5-HT2A receptor agonists has demonstrated that the nature of the substituent at the 4-position is a critical determinant of the compound's activity. researchgate.net Probing the effects of various substituents, including halogens, trifluoromethyl, nitrile, alkyl, and thioalkyl groups, has shown a marked difference in the agonist potencies of these analogs. researchgate.net These studies are crucial for the rational design of new bioactive molecules with enhanced potency and selectivity.
Table 3: Compound Names Mentioned in the Article
Advanced Analytical Techniques in 2,5 Dimethylanisole Research
Chromatographic Methods for Purity Assessment and Complex Mixture Analysis
Chromatographic techniques are essential for separating 2,5-Dimethylanisole from impurities, reactants, or other isomers. The choice of method is often dictated by the volatility and thermal stability of the compound.
Gas Chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. nist.gov Its high resolution and sensitivity make it ideal for assessing the purity of synthesized or commercial batches of the compound. In research settings, GC is used to monitor the progress of reactions that produce or consume this compound, and to separate it from structurally similar isomers, such as 2,3-dimethylanisole (B146749) or 3,5-dimethylanisole (B1630441), which often exhibit very close boiling points. nist.govnih.gov
The method involves injecting a sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. Due to its specific physicochemical properties, including a boiling point of approximately 190°C, this compound is well-suited for GC analysis. sigmaaldrich.comsigmaaldrich.com Researchers can develop specific methods, including the choice of column and temperature programming, to achieve optimal separation. researchgate.net
Table 1: Typical Gas Chromatography (GC) Parameters for Volatile Compound Analysis
| Parameter | Description | Typical Value/Setting for this compound Analysis |
|---|---|---|
| Column Type | The stationary phase determines the separation mechanism. | Capillary columns (e.g., SE-54, DB-5) are common for their high efficiency. arkat-usa.org |
| Injector Temperature | Must be high enough to ensure complete vaporization without thermal degradation. | ~250 °C |
| Oven Program | A temperature ramp is often used to separate compounds with different boiling points. | Initial temp ~70°C, ramped at 10°C/min to ~250°C. arkat-usa.org |
| Carrier Gas | Inert gas that carries the sample through the column. | Helium, Hydrogen, or Nitrogen. |
| Detector | The device that measures the analyte as it elutes from the column. | Flame Ionization Detector (FID) for quantitation; Mass Spectrometer (MS) for identification. researchgate.net |
Mass Spectrometry for Molecular Identification and Fragmentation Pathway Elucidation
Mass Spectrometry (MS) is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of this compound and elucidating its chemical structure through the analysis of its fragmentation patterns.
Electron Ionization (EI) is a hard ionization technique that bombards the analyte molecule with high-energy electrons (typically 70 eV), causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum serves as a molecular "fingerprint." The NIST Chemistry WebBook contains reference mass spectrum data for this compound obtained through electron ionization. nist.gov
For this compound (C₉H₁₂O, molecular weight 136.19 g/mol ), the EI mass spectrum shows a distinct molecular ion peak (M⁺) at m/z 136. nist.govnih.gov The fragmentation pattern is characteristic of an aromatic ether. Key fragmentation pathways include the loss of a methyl radical (•CH₃) from the methoxy (B1213986) group or the aromatic ring, and the loss of a formaldehyde (B43269) molecule (CH₂O). A common fragmentation for alkylbenzenes is the formation of a tropylium (B1234903) ion or related structures.
The most intense peak in the spectrum (the base peak) for this compound is typically at m/z 121, corresponding to the loss of a methyl radical ([M-15]⁺). nih.gov This is a common and favorable fragmentation for anisoles. Other significant fragments provide further structural information. The study of these fragmentation mechanisms, often involving bond ruptures and skeletal rearrangements, is crucial for distinguishing between isomers. arkat-usa.orgmiamioh.edu
Table 2: Key Ions in the Electron Ionization Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Ion/Fragment | Significance |
|---|---|---|
| 136 | [C₉H₁₂O]⁺ | Molecular Ion (M⁺) nist.govnih.gov |
| 121 | [M - CH₃]⁺ | Base Peak; loss of a methyl radical. nih.gov |
| 91 | [C₇H₇]⁺ | Likely a tropylium ion, common in alkylbenzenes. nih.gov |
Integrated Spectroscopic and Chromatographic Approaches for Comprehensive Characterization
For the unambiguous identification of this compound, especially in complex samples such as essential oils or synthetic reaction mixtures, a single analytical method is often insufficient. The combination of Gas Chromatography and Mass Spectrometry (GC-MS) provides a synergistic approach for comprehensive characterization. researchgate.net
In a GC-MS system, the gas chromatograph first separates the components of the mixture. As each separated component, such as this compound, elutes from the GC column, it is introduced directly into the ion source of the mass spectrometer. arkat-usa.org This allows the MS to generate a mass spectrum for each individual compound.
The power of this integrated technique lies in its two-dimensional data output:
GC Retention Time: The time it takes for this compound to travel through the GC column provides a characteristic value that helps in its tentative identification.
Mass Spectrum: The fragmentation pattern generated by the MS provides a structural fingerprint that can be used to confirm the identity of the compound by comparing it to reference spectra in databases like the NIST/EPA/NIH Mass Spectral Library. nist.gov
This combination of chromatographic separation and mass-based identification provides a very high level of confidence and is the gold standard for the analysis of volatile organic compounds.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,3-Dimethylanisole |
| 3,5-Dimethylanisole |
| Helium |
| Hydrogen |
| Nitrogen |
| Methyl radical |
Future Research Horizons for this compound: An In-depth Analysis
The aromatic ether this compound, a seemingly simple molecule, is the subject of growing scientific interest, paving the way for innovative research across various chemical disciplines. From the development of environmentally benign synthetic routes to the computational prediction of novel medicinal applications, the future of this compound research is multifaceted. This article explores the emerging research avenues and future directions centered on this versatile chemical compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,5-Dimethylanisole in laboratory settings?
- Methodological Answer : Electrochemical coupling reactions, particularly unsymmetrical anodic coupling with veratrole, are effective for synthesizing this compound derivatives. This involves co-electrolysis of veratrole and this compound in a controlled environment, followed by oxidative cyclization and dehydration to yield coupling products. Analytical tools like NMR and mass spectrometry (MS) are critical for structural confirmation .
Q. What spectroscopic techniques are optimal for characterizing this compound and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating substituent positions and electronic environments. Infrared (IR) spectroscopy identifies functional groups (e.g., methoxy and methyl groups), while MS confirms molecular weight and fragmentation patterns. Cross-referencing with computational predictions (e.g., Open Babel for LogP) enhances accuracy .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE), including gloves, lab coats, and safety goggles, to avoid dermal or ocular exposure. Work in a fume hood to prevent inhalation. Waste should be segregated and disposed of via certified hazardous waste management services to mitigate environmental contamination .
Advanced Research Questions
Q. How do steric and electronic effects influence the coupling mechanisms of this compound in electrochemical synthesis?
- Methodological Answer : Substituent positions (e.g., methyl groups at 2,5-positions) alter electron density and steric hindrance, directing coupling regioselectivity. For example, in veratrole-2,5-Dimethylanisole co-electrolysis, methyl groups stabilize radical intermediates, favoring cross-coupling over homo-coupling. NMR and MS data reveal distinct coupling patterns, with methyl loss observed in specific intermediates .
Q. How can contradictions between experimental and computational LogP values for this compound be resolved?
- Methodological Answer : Discrepancies arise from differences in software algorithms (e.g., Open Babel vs. experimental partitioning methods). Cross-validation using octanol-water partitioning assays alongside computational tools (e.g., density functional theory (DFT) for solvation energy) improves reliability. Calibration with structurally similar compounds (e.g., 3,5-Dimethylanisole) provides reference benchmarks .
Q. What computational approaches are recommended for predicting physicochemical properties of this compound?
- Methodological Answer : DFT simulations model electronic properties (e.g., HOMO-LUMO gaps), while molecular dynamics (MD) simulations predict solubility and diffusion coefficients. Tools like Gaussian or ORCA software, combined with cheminformatics databases (e.g., PubChem), enable property optimization for applications in organic synthesis or environmental studies .
Q. How can researchers design experiments to analyze the environmental fate of this compound?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) to track degradation products in soil/water systems. Biodegradation assays under aerobic/anaerobic conditions, coupled with toxicity profiling (e.g., Daphnia magna bioassays), assess ecological impact. Regulatory databases (e.g., EPA DSSTox) provide comparative toxicity data for risk assessment .
Q. What strategies mitigate data variability in stability studies of this compound under extreme conditions?
- Methodological Answer : Controlled stress testing (e.g., high-temperature or UV exposure) with triplicate sampling reduces variability. High-performance liquid chromatography (HPLC) monitors degradation kinetics, while statistical tools (e.g., ANOVA) identify significant outliers. Standardized protocols, such as ICH guidelines, ensure reproducibility across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
